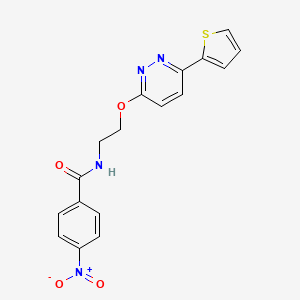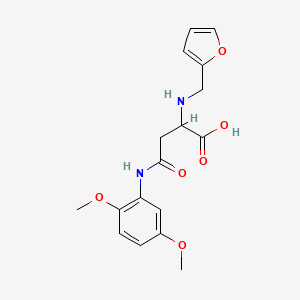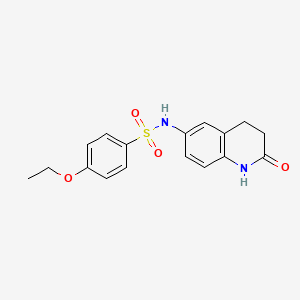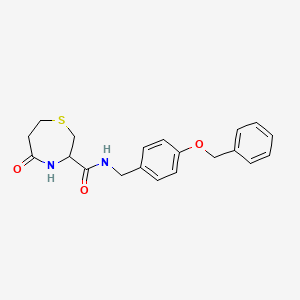![molecular formula C19H16FN5O B2817402 3-(2-Fluorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline CAS No. 338977-94-9](/img/structure/B2817402.png)
3-(2-Fluorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of triazoloquinazolines and has shown promising results in various scientific studies.
Aplicaciones Científicas De Investigación
Photophysical Properties
The compound has been studied for its photophysical properties . The exclusion of the aryl fragment from the triazole ring has been revealed to improve fluorescence quantum yield in solution . Most of the synthesized structures show moderate to high quantum yields in solution . Additionally, the effect of solvent polarity on the absorption and emission spectra of fluorophores has been studied, and considerable fluorosolvatochromism has been stated .
Fluorophore Design
The compound has been used in the design of novel fluorophores . The aim was to modify the triazole fragment and design of 5-(4′-amino [1,1′]-biphenyl) [1,2,4]triazolo [4,3-c]quinazolines unsubstituted at position 3 and their 3-ethyl analogues .
Bioisosteric Modification
The compound has been used in bioisosteric modification of the triazolophthalazine ring system . This modification maintains other essential structural fragments for effective binding with the binding site of PCAF .
Pharmacological Potentials
Triazole compounds, including this one, are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . They have been used in the development of various drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Antimicrobial Activity
There has been a focus on the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial .
Antifungal Activity
Among the antifungal drugs, conazoles constitute a major class based on azole moiety . The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal) .
Mecanismo De Acción
Target of Action
The primary target of 3-(2-Fluorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation .
Mode of Action
The compound interacts with the PCAF bromodomain, inhibiting its function . The inhibition of PCAF can lead to changes in gene expression, potentially affecting the growth and proliferation of cells .
Biochemical Pathways
Inhibition of PCAF can affect the acetylation of histones, a key process in the regulation of gene expression .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted for similar compounds .
Result of Action
The molecular and cellular effects of this compound’s action are likely to include changes in gene expression and cellular growth. By inhibiting PCAF, the compound could potentially slow or halt the growth of cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the solvent used can impact the compound’s fluorescence quantum yield . Additionally, the compound’s action may be subject to fluorosolvatochromism, where its absorption and emission spectra change based on the polarity of the solvent .
Propiedades
IUPAC Name |
4-[3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O/c20-15-7-3-1-5-13(15)17-22-23-18-14-6-2-4-8-16(14)21-19(25(17)18)24-9-11-26-12-10-24/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATWOCQIOXWWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2817321.png)
![rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride](/img/no-structure.png)
![3-cyclopentyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2817325.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2817326.png)
![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2817328.png)

![N-(4-bromophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2817330.png)

![5-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-2-ethyl-3,4-dihydroisoquinolin-1-one](/img/structure/B2817333.png)
![8-((4-Methoxyphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2817336.png)



![2-[(1-Ethylpyrrolidin-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2817342.png)